1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-4-3-8(10-11)12-5-2-7(9)6-12/h3-4,7H,2,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMQIGXDBKSZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236749 | |
| Record name | 3-Pyrrolidinamine, 1-(1-methyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315365-78-6 | |
| Record name | 3-Pyrrolidinamine, 1-(1-methyl-1H-pyrazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315365-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinamine, 1-(1-methyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy. This suggests that the compound may interact with its target in a similar manner.
Biological Activity
1-(1-Methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine, also known by its IUPAC name, is a compound with the molecular formula C8H14N4 and a molecular weight of 166.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C8H14N4 |
| Molecular Weight | 166.23 g/mol |
| MDL No. | MFCD19382184 |
| Pubchem CID | 54594181 |
| IUPAC Name | 1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to this compound. For example, derivatives containing similar pyrazole structures were evaluated against A549 human lung adenocarcinoma cells. The results indicated that certain modifications to the pyrazole ring could enhance anticancer activity. In particular, compounds with specific substitutions reduced A549 cell viability significantly, suggesting a structure-dependent efficacy in cancer treatment .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Compounds with similar scaffolds exhibited moderate antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were noted to be around 250 μg/mL for some derivatives, indicating that these compounds could serve as potential leads for developing new antimicrobial agents .
The mechanism underlying the biological activity of this compound and its derivatives may involve inhibition of key signaling pathways in cancer cells. For instance, some studies have highlighted the role of pyrazole derivatives as inhibitors of the RAS/RAF/MEK/ERK-MAPK pathway, which is crucial for cell proliferation and survival in cancer . Additionally, compounds have shown inhibitory effects on various kinases associated with inflammation and cancer progression, further supporting their therapeutic potential .
Case Studies
Several case studies have reported on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized novel pyrazole derivatives and assessed their anticancer activity using MTT assays on A549 cells. The findings indicated that certain substitutions led to improved cytotoxicity compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of pyrazole-based compounds, demonstrating their effectiveness against bacterial strains at MIC values comparable to existing antibiotics .
Scientific Research Applications
Antioxidant Activity
Research has shown that pyrazole derivatives can act as potent antioxidants. A study highlighted the design and synthesis of novel pyrazole derivatives that demonstrated significant radical scavenging activity in various assays, including DPPH and superoxide radical scavenging tests. The presence of the pyrazole structure in 1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine suggests its potential as an antioxidant agent, possibly enhancing cellular defense mechanisms against oxidative stress .
Anticancer Potential
The compound's structural features make it a candidate for anticancer drug development. Pyrazolo derivatives have been linked to inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds with similar pyrazole structures have shown efficacy against various cancer types by targeting enzymes critical for tumor growth .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as lipoxygenase, which plays a role in inflammatory processes and cancer progression. Studies have indicated that pyrazole-based compounds can modulate enzymatic activity, thus serving as leads for the development of anti-inflammatory and anticancer drugs .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related pyrazole compounds suggest that this compound could exhibit similar activities. A recent study on novel derivatives indicated promising antimicrobial effects against various bacterial strains, which could be further explored with this compound .
Materials Science Applications
The unique properties of this compound may extend to materials science due to its potential photophysical characteristics. Pyrazole derivatives have been studied for their ability to form crystalline structures with interesting optical properties, making them suitable for applications in organic electronics and photonic devices .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
